molecular formula C7H5ClN2O B1355162 6-Chloro-1H-indazol-3-ol CAS No. 7364-29-6

6-Chloro-1H-indazol-3-ol

Cat. No.: B1355162
CAS No.: 7364-29-6
M. Wt: 168.58 g/mol
InChI Key: HYUKOSIGBXAOSL-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival .

Cellular Effects

This compound influences various cellular processes and cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have demonstrated antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest . This compound may also modulate the p53/MDM2 pathway, which is essential for regulating cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as COX-2, by binding to their active sites and preventing their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes may play a role in the oxidative metabolism of this compound, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain tissues, affecting its localization and concentration within the body .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Another method involves the use of 2-azidobenzaldehydes and amines in a metal-free reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Chloro-1H-indazol-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-1H-indazol-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activities. Its specific substitution pattern makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

6-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUKOSIGBXAOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570212
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-29-6
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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